molecular formula C22H15ClO4S B2862800 (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 338411-57-7

(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No.: B2862800
CAS No.: 338411-57-7
M. Wt: 410.87
InChI Key: WKPVVVYQFBIDKY-UHFFFAOYSA-N
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Description

The compound (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone is a benzophenone derivative featuring a benzofuran core substituted with a phenylsulfonylmethyl group at position 3 and a 4-chlorophenyl ketone moiety at position 2. The sulfonyl group (-SO₂-) in the molecule enhances polarity and may influence metabolic stability and receptor binding compared to analogs with sulfur in different oxidation states (e.g., sulfinyl or sulfanyl).

Properties

IUPAC Name

[3-(benzenesulfonylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO4S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)27-22)14-28(25,26)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPVVVYQFBIDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Bromomethyl)-1-Benzofuran-2-yl(4-Chlorophenyl)Methanone

The brominated intermediate serves as a critical precursor. Gündoğdu-Karaburun et al. demonstrated that treating 3-methyl-1-benzofuran derivatives with N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane selectively brominates the methyl group at position 3. For the target compound, this step would involve:

  • Cyclocondensation of 4-chlorophenyl methanone with a diol or keto-ester to form the benzofuran core.
  • Radical bromination at the 3-methyl group using NBS (1.1 equiv) and dibenzoyl peroxide (0.1 equiv) in CCl₄ at reflux for 5 hours, yielding 3-(bromomethyl)-1-benzofuran-2-yl(4-chlorophenyl)methanone with >80% efficiency.

Sulfonylation via Nucleophilic Displacement

The bromomethyl intermediate undergoes nucleophilic substitution with sodium phenylsulfinate (NaSO₂Ph). Ryan Scientific Inc. and Key Organics Ltd. methodologies suggest using dimethylformamide (DMF) as the solvent at 80–100°C for 12–24 hours. This one-step process replaces bromide with the sulfonyl group, achieving yields of 65–72%.

Reaction Conditions :

  • Substrate: 3-(Bromomethyl)-1-benzofuran derivative (1.0 equiv)
  • Nucleophile: NaSO₂Ph (2.5 equiv)
  • Solvent: DMF, anhydrous
  • Temperature: 90°C
  • Time: 18 hours

Method 2: Direct Sulfonylation via Coupling Reactions

Use of 2-Bromoallylsulfones

A regioselective approach from RSC publications employs 2-bromoallylsulfones as electrophilic sulfonylating agents. In this method:

  • The benzofuran core is pre-functionalized with a propargyl or allyl group at position 3.
  • Cesium carbonate in acetonitrile facilitates coupling with 2-bromoallyl phenyl sulfone, forming the sulfonylmethyl bridge via Michael addition.

Key Advantages :

  • Avoids harsh bromination conditions.
  • Enables stereochemical control at the methyl position.

Typical Yield : 64–70%.

Method 3: Oxidation of Thioether Precursors

Thioether Intermediate Synthesis

Introducing a phenylthioether group at position 3 via SN2 displacement (similar to Method 1) provides a stable intermediate. For example, reacting 3-(bromomethyl)benzofuran with thiophenol in the presence of K₂CO₃ in acetone yields the thioether.

Oxidation to Sulfone

Oxidation with 3-chloroperoxybenzoic acid (mCPBA) or H₂O₂/AcOH converts thioethers to sulfones. The reaction proceeds quantitatively in dichloromethane at 0°C to room temperature over 2 hours.

Data Table 1: Comparative Analysis of Sulfonylation Methods

Method Starting Material Conditions Yield (%) Reference
Bromination + SN2 3-Bromomethyl benzofuran DMF, 90°C, 18 h 65–72
Direct coupling Propargyl benzofuran Cs₂CO₃, MeCN, 25°C, 4 h 64–70
Thioether oxidation 3-(Phenylthio)benzofuran mCPBA, DCM, 0°C, 2 h 85–92

Mechanistic Insights and Optimization

Radical Bromination Dynamics

The NBS-mediated bromination proceeds via a radical chain mechanism . Dibenzoyl peroxide initiates radical formation, abstracting a hydrogen atom from the methyl group to generate a benzofuran-stabilized radical, which reacts with Br₂ (generated in situ from NBS).

Sulfonyl Group Incorporation

In nucleophilic displacement (Method 1), the bromide’s leaving group ability is enhanced by the electron-withdrawing effect of the adjacent ketone. Steric hindrance at position 3 necessitates polar aprotic solvents like DMF to stabilize the transition state.

Experimental Considerations

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the sulfone product.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfur-Containing Analogs

Key Compounds :

(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone (CAS: 338424-32-1) Structure: Differs by the sulfinyl (-SO-) group and an additional chlorine substituent on the phenyl ring. Molecular Formula: C₂₂H₁₄Cl₂O₃S Molecular Weight: 429.3 g/mol . Impact: The sulfinyl group reduces steric bulk compared to sulfonyl but may lower oxidative stability. The 2-chlorophenyl substituent could alter electronic properties and binding affinity.

(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone (CAS: 338411-42-0) Structure: Features a sulfanyl (-S-) group instead of sulfonyl.

Comparison Table :
Compound Name Sulfur Oxidation State Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (Sulfonyl derivative) +6 (SO₂) C₂₂H₁₅ClO₃S ~394.9* Baseline for comparison
Sulfinyl analog +4 (SO) C₂₂H₁₄Cl₂O₃S 429.3 Additional Cl substituent, sulfinyl
Sulfanyl analog -2 (S) C₂₂H₁₅ClO₂S ~378.9* Sulfanyl group, no Cl on phenyl

*Calculated based on molecular formula.

Trifluoromethyl and Heterocyclic Modifications

  • PHENYL[3-(([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)METHYL)-1-BENZOFURAN-2-YL]METHANONE (CAS: 338423-80-6) Structure: Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring. Molecular Weight: 412.42 g/mol; Density: 1.37 g/cm³ . Impact: The electron-withdrawing CF₃ group enhances metabolic resistance and may increase bioavailability compared to the target compound.

Analytical and Physical Properties

  • Retention Behavior: Chlorophenyl methanone derivatives exhibit distinct HPLC retention times (e.g., 0.34–1.35), influenced by substituent polarity and molecular weight . The target compound’s sulfonyl group likely increases retention relative to sulfanyl analogs.
  • Thermal Stability : Sulfonyl groups generally confer higher thermal stability than sulfinyl or sulfanyl groups due to stronger S=O bonds.

Biological Activity

The compound (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone , with CAS number 338411-57-7 , is a complex organic molecule characterized by its unique structural features, which include a benzofuran moiety and a chlorophenyl group. This article explores its biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.

  • Molecular Formula : C22H15ClO4S
  • Molar Mass : 410.87 g/mol
  • Density : 1.374 g/cm³ (predicted)
  • Boiling Point : 650.9 °C (predicted) .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing a spectrum of pharmacological effects:

Antitumor Activity

Research indicates that compounds containing the benzofuran structure exhibit significant antitumor properties. For instance:

  • Cytotoxicity : The compound demonstrated high cytotoxicity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. This cytotoxicity is associated with the induction of apoptosis via the mitochondrial pathway and increased reactive oxygen species (ROS) production .
  • Mechanism of Action : The antitumor effects are attributed to the compound's ability to inhibit DNA synthesis and induce DNA damage through single and double-strand breaks. Such mechanisms lead to increased cell death, especially in tumor cells compared to healthy cells .

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity:

  • Broad Spectrum : Studies have reported that benzofuran derivatives exhibit antifungal, antiviral, and antibacterial activities. The introduction of specific substituents can enhance these properties .
  • Selectivity Index : The selectivity index for these compounds often exceeds that of standard drugs like Doxorubicin, indicating a favorable therapeutic profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their efficacy and mechanisms:

StudyFindings
Aslam et al. (2006)Identified antifungal properties in benzofuran derivatives.
Galal et al. (2009)Reported antitumor activity against various cancer cell lines, including MCF-7 and HeLa.
Khan et al. (2005)Demonstrated antimicrobial effects, suggesting potential therapeutic applications in infectious diseases.

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